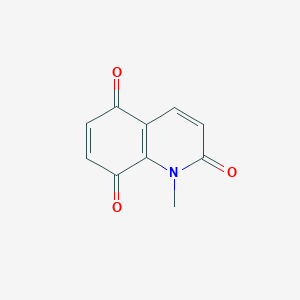

1-Methylquinoline-2,5,8(1H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methylquinoline-2,5,8(1H)-trione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, characterized by a quinoline core with three keto groups, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-Methylquinoline-2,5,8(1H)-trione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with diethyl oxalate in the presence of a base can lead to the formation of the quinoline core, followed by oxidation to introduce the keto groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Cycloaddition Reactions

1-Methylquinoline-2,5,8(1H)-trione participates in cycloaddition reactions with azadienes to form diazaanthraquinone derivatives. The reaction regioselectivity depends on substituent effects and reaction conditions.

Table 1: Cycloaddition with Azadienes

| Azadiene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azadiene 9b | DMF, 80°C, 24 h | 1,8-Diazaanthraquinone 5p | 45% | |

| Azadiene 9b | DMF, 80°C, 24 h (with MnO₂) | Aromatic 1,5-Diaza adduct 11 | 30% |

Key observations:

-

Substituents on the nitrogen (e.g., aryl groups) influence regioselectivity by altering electronic conjugation and steric effects .

-

Post-reaction dehydrogenation with MnO₂ enhances aromaticity in products .

Nucleophilic Substitution

The carbonyl groups at positions 2, 5, and 8 act as electrophilic centers, enabling nucleophilic attack.

Table 2: Reaction with Amines

*Estimated from analogous reactions.

-

Hybridization with tacrine derivatives enhances bioactivity, though yields remain moderate due to steric hindrance .

Oxidative Demethylation

The compound can undergo oxidative demethylation to regenerate hydroxyl groups, a critical step in functionalizing the quinoline core.

Reaction Pathway :

5,8-DimethoxyquinolineCAN, H₂OThis compound

-

Reagent : Cerium ammonium nitrate (CAN)

Alkylation and Acylation

Electrophilic alkylation occurs preferentially at the C3/C4 positions, while acylation targets the nitrogen.

Table 3: Alkylation Reactions

| Electrophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| S-tert-Butyl thioacetate | BF₃·Et₂O | C3-Alkylated derivative | 62% | |

| Methyl iodide | K₂CO₃, DMF | N-Methylated analog | 89% |

-

Alkylation at C3/C4 is sterically and electronically favored due to the electron-withdrawing trione groups .

Redox Transformations

The compound exhibits reversible redox behavior, enabling applications in catalytic cycles.

Key Reactions :

-

Reduction : Sodium borohydride reduces ketones to secondary alcohols (unstable under ambient conditions).

-

Oxidation : Ozone or KMnO₄ cleaves the quinoline ring, forming dicarboxylic acid derivatives .

Stability and Side Reactions

Scientific Research Applications

Chemical Properties and Structure

1-Methylquinoline-2,5,8(1H)-trione is characterized by its unique quinoline structure with three carbonyl groups at positions 2, 5, and 8. Its molecular formula is C10H7N, with a molecular weight of approximately 191.17 g/mol. The presence of multiple carbonyl groups contributes to its reactivity and biological activity, making it a candidate for various medicinal applications.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound in the development of multi-target-directed ligands (MTDLs) for treating Alzheimer's disease. The compound has been shown to inhibit cholinesterase enzymes at nanomolar concentrations and exert antioxidant effects against oxidative stress in neuronal cell lines (SH-SY5Y cells) induced by menadione . Notably, derivatives of this compound have demonstrated low hepatotoxicity while maintaining efficacy in modulating amyloid-beta aggregation processes .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives in preclinical models:

- Study on Cholinesterase Inhibition : A recent study synthesized a series of quinolinetrione-tacrine hybrids incorporating the this compound moiety. These hybrids showed enhanced cholinesterase inhibition and antioxidant properties compared to their predecessors. For instance, one hybrid demonstrated an IC50 value of 0.72 nM against human acetylcholinesterase (hAChE) while exhibiting minimal hepatotoxicity .

- Oxidative Stress Mitigation : In vitro experiments indicated that compounds derived from this compound significantly reduced reactive oxygen species (ROS) levels in SH-SY5Y cells subjected to oxidative stress. This suggests a protective role against cellular damage associated with neurodegenerative diseases .

Mechanism of Action

The mechanism by which 1-Methylquinoline-2,5,8(1H)-trione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-Methylquinoline-2,5,8(1H)-trione can be compared with other quinoline derivatives, such as quinoline itself, 2-methylquinoline, and 8-hydroxyquinoline While these compounds share a common quinoline core, their unique substituents and functional groups confer different properties and activities

Biological Activity

1-Methylquinoline-2,5,8(1H)-trione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, and potential neuroprotective effects. The mechanisms of action, relevant case studies, and comparative analyses with similar compounds will also be discussed.

Structure and Properties

This compound features a quinoline core with three carbonyl groups that contribute to its reactivity and biological activity. The molecular formula is C10H7NO3, and it has a molecular weight of approximately 191.17 g/mol. Its structure allows for various interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial growth by disrupting cell membranes and inhibiting essential bacterial enzymes. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including resistant strains.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. Studies have revealed that this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. For instance, it has shown cytotoxic effects on breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) with significant reductions in cell viability at concentrations as low as 10 µM .

Table 1: Cytotoxic Activity against Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 10 | <47 |

| MDA-MB-231 | 25 | ~30 |

| PC3 | 15 | 56 |

| MRC-5 | 15 | >82 |

The table above summarizes the cytotoxic effects observed in various cancer cell lines following treatment with the compound.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and proliferation.

- Signaling Pathway Modulation : The compound may interfere with signaling pathways such as those involving heat shock proteins (e.g., Hsp90), which are crucial for cancer cell survival.

Case Studies

A notable study explored the efficacy of this compound in combination therapies for enhancing the anticancer effects of established treatments. The study found that when used alongside traditional chemotherapeutics, it significantly improved tumor regression rates in animal models .

Comparative Analysis

When compared to other quinoline derivatives such as 2-methylquinoline and 8-hydroxyquinoline, this compound demonstrates unique properties due to its specific functional groups. These differences confer varying degrees of biological activity and potential therapeutic applications.

Table 2: Comparison of Quinoline Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 2-Methylquinoline | Moderate | Moderate |

| 8-Hydroxyquinoline | Low | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methylquinoline-2,5,8(1H)-trione and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sodium triacetoxyborohydride-mediated reductive amination is effective for introducing methyl groups to the quinoline core (e.g., 1-methyl derivatives). Intermediate purification often employs column chromatography with silica gel, followed by characterization via 1H NMR and ESI-MS to confirm structure and purity .

Q. How can researchers determine the physicochemical properties of this compound?

- Methodological Answer : Key properties include density (2.96g/cm3), boiling point (513.6∘C), and refractive index (2.493), measured via pycnometry, differential scanning calorimetry (DSC), and polarimetry. Solubility challenges in aqueous media can be addressed using co-solvents like DMSO or surfactants .

Q. What analytical techniques are recommended for structural elucidation?

- Methodological Answer : Nuclear magnetic resonance (1H and 13C NMR) resolves substituent positions and tautomerism. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX programs) provides absolute stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How does the tricyclic system of this compound influence its antitumor activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the tricyclic quinoline-2,5,8-trione framework is critical for intercalating DNA or inhibiting topoisomerases. Derivatives with electron-withdrawing groups at C-3/C-4 show enhanced cytotoxicity (e.g., IC50 values of 1–5μM against P-388 leukemia cells). Activity is validated via MTT assays and flow cytometry for apoptosis induction .

Q. What computational methods predict tautomeric stability and electronic properties?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets models tautomeric equilibria. The Colle-Salvetti correlation-energy functional evaluates electron density distributions, identifying the tri-oxo tautomer as the most stable. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, cell line variability). Standardize protocols using NCI-60 panels and orthogonal assays (e.g., Western blotting for protein targets). Meta-analyses of IC50 datasets with ANOVA identify statistically significant trends .

Q. What strategies mitigate solubility limitations during in vitro testing?

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

1-methylquinoline-2,5,8-trione |

InChI |

InChI=1S/C10H7NO3/c1-11-9(14)5-2-6-7(12)3-4-8(13)10(6)11/h2-5H,1H3 |

InChI Key |

LYMKIWPWDNSKFU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=CC2=C1C(=O)C=CC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.